molecular formula C16H17FN2O4S B3453152 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide

Cat. No.: B3453152
M. Wt: 352.4 g/mol
InChI Key: XIMCRCZKSZUQJH-UHFFFAOYSA-N
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Description

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluoro-substituted aniline group, a methoxy-substituted phenyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Fluoro-substituted Aniline Intermediate: This step involves the nitration of a suitable precursor, followed by reduction to obtain the fluoro-substituted aniline.

    Introduction of the Methylsulfonyl Group: The fluoro-substituted aniline is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Coupling with 3-Methoxyphenylacetic Acid: The final step involves coupling the intermediate with 3-methoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted aniline group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The fluoro-substituted aniline group may interact with enzymes or receptors, leading to modulation of their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, while the methoxyphenyl group may contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluoroanilino)-N-(3-methoxyphenyl)acetamide
  • 2-(2-chloro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide
  • 2-(2-fluoro-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluoro-substituted aniline group enhances its reactivity and potential biological activity, while the methylsulfonyl group improves its solubility and stability.

Properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-23-13-7-5-6-12(10-13)18-16(20)11-19(24(2,21)22)15-9-4-3-8-14(15)17/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMCRCZKSZUQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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